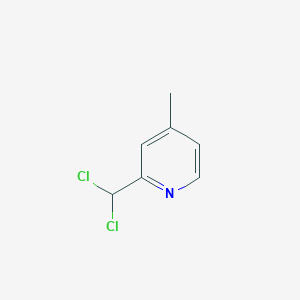

2-(Dichloromethyl)-4-methylpyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dichloromethyl)-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-5-2-3-10-6(4-5)7(8)9/h2-4,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXLGGDPMVAAJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70523377 | |

| Record name | 2-(Dichloromethyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70523377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88237-12-1 | |

| Record name | 2-(Dichloromethyl)-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70523377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dichlorinated Methylpyridines for Researchers, Scientists, and Drug Development Professionals

A comprehensive review of available data indicates that the specific isomer 2-(Dichloromethyl)-4-methylpyridine is not a readily available or well-documented compound in current chemical literature and databases. Extensive searches for a registered CAS number for this specific molecule have been unsuccessful, precluding the retrieval of detailed experimental and technical data.

This guide will therefore focus on closely related and structurally significant isomers for which substantial scientific information is available: 2,6-Dichloro-4-methylpyridine and 2-(Dichloromethyl)pyridine . These compounds are of interest to researchers in medicinal chemistry and drug development due to their utility as versatile building blocks in the synthesis of complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of the selected dichlorinated methylpyridine isomers is presented below. These properties are crucial for understanding their behavior in chemical reactions and biological systems.

| Property | 2,6-Dichloro-4-methylpyridine | 2-(Dichloromethyl)pyridine |

| CAS Number | 39621-00-6[1] | 4377-35-9[2] |

| Molecular Formula | C₆H₅Cl₂N[1] | C₆H₅Cl₂N[2] |

| Molecular Weight | 162.02 g/mol [1] | 162.01 g/mol [2] |

| Appearance | Solid | Liquid |

| Boiling Point | Not available | 214.3±25.0 °C at 760 mmHg |

| Melting Point | Not available | Not available |

| Density | Not available | 1.3±0.1 g/cm³ |

| Flash Point | Not available | 103.6±8.8 °C |

| InChI Key | GTHRJKYVJZJPCF-UHFFFAOYSA-N | FOXDMOFYUBDIFD-UHFFFAOYSA-N[2] |

| SMILES | CC1=CC(Cl)=NC(Cl)=C1[1] | C1=CC=NC(=C1)C(Cl)Cl[2] |

Synthesis and Experimental Protocols

The synthesis of dichlorinated pyridine derivatives is a critical aspect of their application in research and development. Below are outlined general synthetic approaches and a representative experimental protocol.

General Synthetic Strategies

The synthesis of dichloromethylpyridines can be approached through several routes, primarily involving the chlorination of methylpyridine precursors.

-

Chlorination of Lutidines: The direct chlorination of lutidine (dimethylpyridine) isomers is a common method. For instance, the chlorination of 2,6-lutidine can be a pathway to introduce chlorine atoms onto the methyl groups.[3] A patented method describes the preparation of 2,6-dichloromethylpyridine hydrochloride starting from 2,6-lutidine.[4][5] This multi-step process involves oxidation of the methyl groups, followed by reduction and subsequent chlorination with an agent like thionyl chloride.[4][5]

-

Reaction with Carbon Tetrachloride: Another synthetic approach involves the reaction of pyridine with carbon tetrachloride in the presence of a catalyst. A method for synthesizing 3-dichloromethylpyridine utilizes ferrous (II) bromide as a catalyst in a reaction with pyridine, carbon tetrachloride, and methanol.[6]

The following diagram illustrates a generalized workflow for the synthesis of dichloromethylpyridines from a lutidine precursor.

Caption: Generalized synthetic workflow for dichloromethylpyridine derivatives.

Example Experimental Protocol: Synthesis of 2,6-Dichloromethylpyridine Hydrochloride

The following protocol is a summarized representation based on patented synthesis methods.[4][5]

Step 1: Oxidation of 2,6-Lutidine

-

In a reaction vessel, 2,6-lutidine is dissolved in water.

-

The solution is heated to approximately 75-80°C.

-

Potassium permanganate is added portion-wise while maintaining the temperature.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is acidified (e.g., with hydrochloric acid) and cooled to yield 2,6-pyridinedicarboxylic acid.[4][5]

Step 2: Esterification

-

The resulting 2,6-pyridinedicarboxylic acid is reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form dimethyl 2,6-pyridinedicarboxylate.

Step 3: Reduction

-

The dimethyl ester is then reduced to 2,6-pyridinedimethanol using a suitable reducing agent.

Step 4: Chlorination

-

The final step involves the reaction of 2,6-pyridinedimethanol with a chlorinating agent, such as thionyl chloride, to yield the target product, 2,6-dichloromethylpyridine hydrochloride.[4]

Applications in Drug Development and Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in modern drug design, with a significant number of FDA-approved drugs containing these heterocycles. Dichlorinated methylpyridines serve as important intermediates in the synthesis of these pharmaceutically active molecules.

The presence of chlorine atoms and a reactive dichloromethyl group provides multiple sites for further chemical modification, allowing for the construction of diverse molecular libraries for drug screening. The pyridine nitrogen can act as a hydrogen bond acceptor, which is a crucial interaction in many drug-receptor binding events.

The following diagram illustrates the central role of dichlorinated methylpyridines as building blocks in the drug discovery process.

Caption: Role of dichlorinated methylpyridines in drug discovery.

Safety and Handling

Dichlorinated pyridine derivatives are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated laboratory setting.

General Hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

May cause serious eye damage.

-

May cause respiratory irritation.

Recommended Precautions:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

In case of exposure, it is critical to seek immediate medical attention. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) for the compound being used.

Conclusion

While the specific isomer this compound is not well-documented, its close relatives, such as 2,6-Dichloro-4-methylpyridine and 2-(Dichloromethyl)pyridine, are valuable reagents in organic synthesis and medicinal chemistry. Their versatile reactivity makes them important starting materials for the development of novel pharmaceuticals and other specialty chemicals. Researchers working with these compounds should adhere to strict safety protocols due to their hazardous nature. Further research into the synthesis and properties of less common isomers could open new avenues in drug discovery and materials science.

References

- 1. 39621-00-6|2,6-Dichloro-4-methylpyridine|BLD Pharm [bldpharm.com]

- 2. 2-(Dichloromethyl)pyridine | C6H5Cl2N | CID 78083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Synthesis of methylpyridine derivatives. 23. Chlorination of 2,6-lutidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride - Google Patents [patents.google.com]

- 5. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. RU2316547C1 - Method for preparing 3-dichloromethylpyridine - Google Patents [patents.google.com]

Navigating the Ambiguous Landscape of 2-(Dichloromethyl)-4-methylpyridine: A Technical Overview of Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the physical properties, experimental protocols, and synthesis of pyridine derivatives related to the target compound, 2-(Dichloromethyl)-4-methylpyridine. Extensive database searches have revealed a significant challenge in obtaining specific experimental data and even a unique Chemical Abstracts Service (CAS) number for this compound itself. The available information is often associated with isomeric compounds or those with similar but distinct structures. This guide, therefore, presents a comprehensive overview of the physical properties of closely related and commercially available dichlorinated and chloromethylated methylpyridines. By providing this comparative data, we aim to offer a valuable resource for researchers working with these classes of compounds, while highlighting the critical importance of precise compound identification in experimental design and data interpretation.

The Challenge of Isomeric Ambiguity

The precise substitution pattern of functional groups on the pyridine ring dramatically influences the compound's physical and chemical properties. In the case of "this compound," the placement of the dichloromethyl group at the 2-position and the methyl group at the 4-position defines a specific isomer. However, searches for this exact compound have not yielded a dedicated CAS number or a consistent set of experimentally determined physical properties. Instead, the literature and chemical supplier databases provide data for several related isomers, including:

-

2,5-Dichloro-4-methylpyridine (CAS: 886365-00-0)

-

2,6-Dichloro-4-methylpyridine (CAS: 39621-00-6)

-

2,4-Dichloro-5-methylpyridine (CAS: 56961-78-5)

-

2-(Dichloromethyl)pyridine (CAS: 4377-35-9) - Lacking the 4-methyl group.

This ambiguity underscores the necessity for rigorous analytical characterization (e.g., NMR, mass spectrometry) to confirm the identity of any synthesized or procured material purported to be this compound.

Physical Properties of Related Dichloromethylpyridine Derivatives

To provide a useful reference, the following table summarizes the available physical property data for closely related dichlorinated and chloromethylated methylpyridines. It is crucial to reiterate that these values are not for this compound and should be used as comparative estimates with caution.

| Property | 2,5-Dichloro-4-methylpyridine | 2,6-Dichloro-4-methylpyridine | 2-(Dichloromethyl)pyridine |

| CAS Number | 886365-00-0[1] | 39621-00-6[2][3] | 4377-35-9[4][5] |

| Molecular Formula | C₆H₅Cl₂N[1] | C₆H₅Cl₂N[2] | C₆H₅Cl₂N[4] |

| Molecular Weight | 162.02 g/mol [1] | 162.02 g/mol [3] | 162.017 g/mol [5] |

| Boiling Point | Not available | Not available | 214.3 ± 25.0 °C at 760 mmHg[5] |

| Melting Point | Not available | Not available | Not available[5] |

| Density | Not available | Not available | 1.3 ± 0.1 g/cm³[5] |

| Solubility | Not available | Not available | Not available |

Note: The lack of comprehensive experimental data for even these more common isomers highlights a broader gap in the detailed characterization of many substituted pyridine derivatives.

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not available, standard methodologies for determining the physical properties of organic compounds are well-established. Researchers seeking to characterize this compound would employ the following techniques:

-

Melting Point: Determined using a calibrated melting point apparatus. The sample is slowly heated, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.

-

Boiling Point: Measured at a specific pressure using distillation apparatus. For small sample sizes, micro-boiling point determination methods can be utilized.

-

Density: Can be determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature.

-

Solubility: Qualitatively assessed by observing the dissolution of the compound in a range of solvents (e.g., water, ethanol, dichloromethane, acetone) at a given temperature. Quantitative solubility can be determined by preparing a saturated solution and measuring the concentration of the dissolved solute.

Synthesis of Related Pyridine Derivatives: A Representative Workflow

The synthesis of substituted pyridines often involves multi-step reaction sequences. While a specific, validated synthesis for this compound is not readily found in the literature, a general approach might involve the chlorination of a suitable precursor. For illustrative purposes, a documented synthesis of 2-(dichloromethyl)pyridine from 2-(trichloromethyl)pyridine is presented below.[6]

Experimental Protocol: Synthesis of 2-(Dichloromethyl)pyridine [6]

To a solution of 2-(trichloromethyl)pyridine in acetonitrile, iron(II) chloride is added. The reaction mixture is heated at 82°C for 30 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield 2-(dichloromethyl)pyridine.

Conclusion and Recommendations

The investigation into the physical properties of this compound reveals a significant data gap in the scientific literature and commercial databases. This lack of specific information, including a dedicated CAS number, poses a challenge for researchers in the fields of medicinal chemistry, materials science, and drug development.

It is strongly recommended that any work involving this compound begins with unambiguous synthesis and rigorous characterization to confirm its identity. The data provided for related isomers should be used as a preliminary guide only. Further research to synthesize and characterize this compound and its isomers would be a valuable contribution to the field of heterocyclic chemistry.

References

- 1. scbt.com [scbt.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 39621-00-6|2,6-Dichloro-4-methylpyridine|BLD Pharm [bldpharm.com]

- 4. 2-(Dichloromethyl)pyridine | C6H5Cl2N | CID 78083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Dichloromethyl)pyridine | CAS#:4377-35-9 | Chemsrc [chemsrc.com]

- 6. 2-(dichloromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2-(Chloromethyl)-4-methylpyridine and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive research for "2-(Dichloromethyl)-4-methylpyridine" did not yield specific, in-depth technical data in publicly available scientific literature. This guide therefore focuses on the closely related and better-documented compound, 2-(Chloromethyl)-4-methylpyridine , and provides general information on the synthesis of dichloromethylpyridines. The information should be interpreted with this distinction in mind.

Chemical Structure and Properties

Chemical Name: 2-(Chloromethyl)-4-methylpyridine

CAS Number: 38198-16-2

Molecular Formula: C₇H₈ClN

Molecular Weight: 141.60 g/mol

The chemical structure consists of a pyridine ring substituted with a chloromethyl group at position 2 and a methyl group at position 4.

Table 1: Physicochemical Properties of 2-(Chloromethyl)-4-methylpyridine

| Property | Value |

| Molecular Weight | 141.60 g/mol |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Density | Not specified in available literature |

| Solubility | Not specified in available literature |

Synthesis and Experimental Protocols

Synthesis of 2-(Chloromethyl)-4-methylpyridine

A documented method for the synthesis of 2-(chloromethyl)-4-methylpyridine involves the reaction of (4-methyl-pyridin-2-yl)-methanol with thionyl chloride.[1]

Experimental Protocol:

-

A mixture of (4-methyl-pyridin-2-yl)-methanol (3.33 mmol), thionyl chloride (6.66 mmol), and methylene chloride (10 mL) is stirred under reflux for 5 minutes.[1]

-

The reaction solution is then allowed to cool to room temperature and concentrated under reduced pressure.[1]

-

The resulting residue is partitioned between diethyl ether and a saturated sodium bicarbonate solution.[1]

-

The organic layer is separated and purified by silica gel column chromatography using ethyl acetate as the eluent to yield the final product.[1]

Yield: 72.1%[1]

Logical Workflow for the Synthesis of 2-(Chloromethyl)-4-methylpyridine:

Caption: Synthesis workflow for 2-(Chloromethyl)-4-methylpyridine.

General Synthesis of Dichloromethylpyridines

Quantitative Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds.

Table 2: ¹H-NMR Data for 2-(Chloromethyl)-4-methylpyridine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 2.37 | s | 3H | -CH₃ | [1] |

| 4.72 | s | 2H | -CH₂Cl | [1] |

| 7.20 | d, J=5.2 Hz | 1H | Pyridine ring proton | [1] |

| 7.38 | s | 1H | Pyridine ring proton | [1] |

| 8.40 | d, J=5.2 Hz | 1H | Pyridine ring proton | [1] |

Solvent: DMSO-d₆[1]

Applications in Drug Development

While there is no specific information on the application of this compound in drug development, related chlorinated pyridine derivatives are important intermediates in the synthesis of various pharmaceuticals. For instance, compounds like 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine are utilized in the synthesis of proton pump inhibitors such as dexlansoprazole, which are used to treat gastroesophageal reflux disease (GERD).[4] The reactivity of the chloromethyl group allows for its use as a building block to introduce the pyridine moiety into larger, more complex molecules with potential biological activity.[5]

Potential Role as a Pharmaceutical Intermediate:

Caption: General role of chlorinated pyridines in API synthesis.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity or associated signaling pathways of this compound. Research on similar pyridine-containing compounds has explored their potential as anti-trypanosomatid agents and their interactions with various biological targets.[6] However, any potential biological effects of the specific title compound remain uninvestigated.

Conclusion

This technical guide provides a summary of the available information on 2-(chloromethyl)-4-methylpyridine, a close structural analog of the requested this compound. While a detailed synthesis protocol and some quantitative data for the monochlorinated compound are available, there is a significant lack of information for the dichlorinated counterpart. Further research is required to elucidate the synthesis, properties, and potential applications, particularly in the field of drug development, of this compound. Researchers interested in this molecule may need to perform exploratory synthesis and characterization based on general methods for the chlorination of methylpyridines.

References

- 1. 2-CHLOROMETHYL-4-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine : Oriental Journal of Chemistry [orientjchem.org]

- 5. Biological evaluation of transdichloridoplatinum(II) complexes with 3- and 4-acetylpyridine in comparison to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2-(Dichloromethyl)-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(dichloromethyl)-4-methylpyridine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The document details three core synthetic strategies: direct free-radical chlorination, chlorination via a pyridine N-oxide intermediate, and partial reduction of a trichloromethyl precursor. Each pathway is presented with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate practical application in a research and development setting.

Direct Free-Radical Chlorination of 4-Methylpyridine Derivatives

Direct free-radical chlorination of the methyl group at the 2-position of a 4-methylpyridine derivative is a straightforward approach to obtaining this compound. However, this method often yields a mixture of mono-, di-, and trichlorinated products, necessitating careful control of reaction conditions to achieve the desired selectivity.

A prominent example of this pathway is the chlorination of 2-chloro-4-methylpyridine. The presence of the chloro group at the 2-position can influence the reactivity of the methyl group, but the fundamental principle of free-radical substitution remains the same.

Experimental Protocol: Free-Radical Chlorination of 2-Chloro-4-methylpyridine[1]

Materials:

-

2-Chloro-4-methylpyridine (100 g, 784.3 mmol)

-

Water (100.0 g)

-

2,2'-Azobisisobutyronitrile (AIBN) (1.0 g)

-

Chlorine gas

-

Basic solution (e.g., sodium hydroxide solution)

Procedure:

-

A mixture of 2-chloro-4-methylpyridine and water is charged into a reaction vessel.

-

The mixture is stirred and heated to 65°C.

-

AIBN is added to the mixture.

-

After 10 minutes, chlorine gas is bubbled through the mixture at a controlled rate (e.g., 9.6 g/hr), maintaining the temperature between 65-67°C.

-

During the reaction, a basic solution is added to neutralize the hydrogen chloride and/or hydrochloride salts that are formed.

-

The reaction progress is monitored by gas chromatography to determine the relative amounts of starting material and chlorinated products.

Quantitative Data

The following table summarizes the product distribution from a representative experiment of the free-radical chlorination of 2-chloro-4-methylpyridine.[1]

| Compound | Percentage in Product Mixture (%) |

| 2-Chloro-4-methylpyridine (unreacted) | 19.2 |

| 2-Chloro-4-(monochloromethyl)pyridine | 62.5 |

| 2-Chloro-4-(dichloromethyl)pyridine | 16.5 |

| 2-Chloro-4-(trichloromethyl)pyridine | 0.4 |

Logical Relationship Diagram

Synthesis via a Pyridine N-Oxide Intermediate

This pathway involves the initial oxidation of 4-methylpyridine to its N-oxide, which activates the methyl group at the 2-position towards chlorination. This method can offer greater selectivity compared to direct chlorination of the parent pyridine. The synthesis proceeds in two main stages: N-oxidation and subsequent chlorination.

Experimental Protocol: Synthesis of 4-Methylpyridine-N-oxide[2]

Materials:

-

4-Methylpyridine (10 g)

-

Dichloromethane (100 ml)

-

m-Chloroperoxybenzoic acid (m-CPBA) (27.8 g)

-

Water

Procedure:

-

4-Methylpyridine is dissolved in dichloromethane and the solution is cooled to 0-5°C.

-

m-Chloroperoxybenzoic acid is added portion-wise at 0°C.

-

The reaction mixture is stirred at 20-25°C for 24 hours.

-

The reaction is monitored by TLC until the m-CPBA is completely consumed.

-

The reaction mixture is concentrated, and water is added.

-

The pH is adjusted to 4-5, and the mixture is stirred for 2-3 hours.

-

The aqueous solution is filtered, concentrated, and dried to yield 4-methylpyridine-N-oxide.

Experimental Protocol: Chlorination of Pyridine-N-oxides to Chloromethylpyridines

Materials:

-

Pyridine-N-oxide derivative

-

Dichloromethane

-

Triphosgene

-

Diisopropylamine

Procedure:

-

A solution of the pyridine-N-oxide in dichloromethane is cooled to -20°C.

-

A stock solution of triphosgene in dichloromethane is added dropwise, followed by the dropwise addition of diisopropylamine in dichloromethane over 1 hour at -20°C.

-

The reaction mixture is slowly brought to room temperature and stirred for an additional 45 minutes.

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is basified and extracted with dichloromethane.

-

The combined organic layers are dried and concentrated to yield the chloromethylpyridine.

Quantitative Data

The following table presents data for the synthesis of 2-chloromethylpyridine from 2-methylpyridine-N-oxide, which serves as an illustrative example of the N-oxide pathway's efficiency for monochlorination.

| Starting Material | Chlorinating Agent | Product | Yield (%) |

| 2-Methylpyridine-N-oxide | Triphosgene/DIPEA | 2-Chloromethylpyridine | 90 |

Signaling Pathway Diagram

Partial Reduction of 2-(Trichloromethyl)-4-methylpyridine

This pathway involves the synthesis of 2-(trichloromethyl)-4-methylpyridine followed by a controlled partial reduction to the desired 2-(dichloromethyl) product. This method can potentially offer high selectivity for the dichlorinated compound if the reduction can be effectively controlled.

Experimental Protocol: Synthesis of 2-(Trichloromethyl)pyridine (Generalizable)

While a specific protocol for the 4-methyl derivative is not detailed, the synthesis of 2-(trichloromethyl)pyrimidines provides a relevant analogous procedure that can be adapted.[2] This typically involves an acylation/cyclization-chlorination process. A more direct approach would be the exhaustive chlorination of 4-methylpyridine or 2-chloro-4-methylpyridine under more forcing conditions than those described for the partial chlorination.

Experimental Protocol: Partial Reduction of 2-(Trichloromethyl)pyridine (Analogous)

A general method for the partial reduction of trichloromethyl groups on a pyridine ring is not well-documented. However, various reducing agents could be explored, such as tin(II) chloride or other mild reducing agents, with careful monitoring of the reaction to prevent over-reduction to the monochloromethyl or methyl group.

Quantitative Data

Due to the limited availability of specific experimental data for the synthesis and partial reduction of 2-(trichloromethyl)-4-methylpyridine, a quantitative data table for this pathway is not provided. Further research would be required to establish reliable yield and purity data.

Logical Relationship Diagram

Conclusion

The synthesis of this compound can be approached through several distinct pathways, each with its own advantages and challenges. Direct free-radical chlorination offers a direct route but may suffer from a lack of selectivity. The use of a pyridine N-oxide intermediate can improve selectivity for the initial chlorination step. The partial reduction of a trichloromethyl precursor presents a potentially highly selective route, although it requires further development to establish reliable protocols. The choice of the optimal synthesis pathway will depend on the specific requirements of the research or development project, including scale, desired purity, and available resources. This guide provides the foundational information necessary for researchers to select and implement a suitable synthetic strategy for obtaining this compound.

References

Spectroscopic Analysis of 2-(Dichloromethyl)-4-methylpyridine: A Technical Guide

Disclaimer: Publicly accessible, experimentally verified spectroscopic data (NMR, IR, MS) for 2-(Dichloromethyl)-4-methylpyridine is not currently available. The data presented in this guide is predictive, based on established principles of spectroscopic analysis and data from structurally analogous compounds. This guide is intended for research and informational purposes and should not be used as a substitute for experimental verification.

This technical guide provides a detailed overview of the predicted spectroscopic characteristics of this compound, targeting researchers, scientists, and professionals in drug development. The guide covers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. Additionally, it outlines standard experimental protocols for acquiring such data and includes a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known data for similar pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 8.6 | Doublet | 1H | H6 |

| ~ 7.5 | Doublet | 1H | H5 |

| ~ 7.3 | Singlet | 1H | H3 |

| ~ 6.8 | Singlet | 1H | -CHCl₂ |

| ~ 2.4 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 | C2 |

| ~ 150 | C6 |

| ~ 148 | C4 |

| ~ 125 | C5 |

| ~ 122 | C3 |

| ~ 70 | -CHCl₂ |

| ~ 21 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2900 | Medium | Aliphatic C-H Stretch |

| 1600-1580 | Strong | C=C Aromatic Ring Stretch |

| 1500-1400 | Strong | C=C Aromatic Ring Stretch |

| 850-750 | Strong | C-H Aromatic Out-of-Plane Bend |

| 800-600 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 175/177/179 | High | [M]⁺ (Molecular Ion) with isotopic pattern for 2 Cl atoms |

| 140/142 | Medium | [M-Cl]⁺ |

| 105 | Medium | [M-CHCl₂]⁺ |

| 91 | Strong | [C₆H₅N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Specific parameters may need to be optimized based on the instrument and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two KBr or NaCl plates.

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the prepared sample in the spectrometer and acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Solubility of 2-(Dichloromethyl)-4-methylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2-(Dichloromethyl)-4-methylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, qualitative assessments, and detailed experimental protocols for determining its solubility in various organic solvents.

Physicochemical Properties and Predicted Solubility

Understanding the structural features of this compound is crucial for predicting its solubility. The molecule consists of a pyridine ring, which imparts a degree of polarity due to the nitrogen atom's lone pair of electrons. The methyl group is nonpolar, while the dichloromethyl group introduces significant polarity and the potential for hydrogen bonding.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit solubility in a range of organic solvents.[1][2] Its solubility is expected to be higher in polar aprotic and protic solvents compared to nonpolar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the nitrogen atom and the dichloromethyl group. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High to Moderate | Can engage in dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate | Limited interaction with the nonpolar hydrocarbon portions of the molecule. The polar groups will hinder dissolution.[3] |

| Chlorinated | Dichloromethane, Chloroform | High | Similarities in the chloro-functional group suggest favorable interactions. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are common methods employed in pharmaceutical and chemical research.[4]

2.1. Gravimetric Method (Thermodynamic Solubility)

This is a conventional and accurate method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, or centrifugation is used to separate the undissolved solid from the saturated solution.

-

Quantification: A known aliquot of the clear supernatant is carefully transferred to a pre-weighed container.

-

Solvent Evaporation: The solvent is evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

-

Determination of Mass: The container with the dried residue is weighed, and the mass of the dissolved solid is calculated.

-

Calculation of Solubility: Solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL) or as a molar concentration.

2.2. High-Throughput Screening (HTS) Method (Kinetic Solubility)

This method is suitable for rapid screening of solubility in multiple solvents.

Methodology:

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in a highly soluble solvent (e.g., DMSO).

-

Serial Dilution: The stock solution is serially diluted in the test solvents using automated liquid handling systems in a microplate format.

-

Precipitation Detection: The formation of precipitate is monitored over time using techniques such as nephelometry (light scattering) or UV/Vis spectroscopy.

-

Solubility Determination: The solubility is defined as the highest concentration at which no precipitation is observed.

2.3. Spectroscopic Method

This method is useful when the compound has a distinct chromophore.

Methodology:

-

Calibration Curve: A calibration curve is generated by preparing a series of standard solutions of known concentrations of this compound in the chosen solvent and measuring their absorbance at a specific wavelength (λmax).

-

Saturated Solution Preparation and Equilibration: A saturated solution is prepared as described in the gravimetric method.

-

Measurement: After filtration or centrifugation to remove undissolved solid, the clear supernatant is diluted with a known factor of the solvent. The absorbance of the diluted solution is measured.

-

Calculation of Solubility: The concentration of the saturated solution is determined from the calibration curve, taking the dilution factor into account.

Visualizing Experimental and Logical Workflows

Diagram 1: Experimental Workflow for Gravimetric Solubility Determination

Caption: A flowchart illustrating the key steps in determining the thermodynamic solubility of a compound using the gravimetric method.

Diagram 2: Relationship Between Solvent Polarity and Predicted Solubility

Caption: A diagram illustrating the "like dissolves like" principle for the predicted solubility of this compound in solvents of varying polarity.

Conclusion

References

Navigating the Unseen: A Technical Guide to the Hazards and Safe Handling of 2-(Dichloromethyl)-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards and essential safety precautions for 2-(Dichloromethyl)-4-methylpyridine (CAS No. 88237-12-1). Due to the limited availability of specific safety data for this compound, this guide employs a precautionary "read-across" approach, leveraging information from structurally similar and potentially more hazardous chlorinated and methylated pyridines. Researchers must handle this compound with the utmost care, assuming a high hazard potential until specific toxicological data becomes available.

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to be a hazardous substance. The primary concerns are its potential for corrosivity, acute toxicity, and severe irritation.

GHS Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Corrosive to metals | Category 1 | H290: May be corrosive to metals. |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1] |

| Skin Corrosion/Irritation | Category 1C | H314: Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[2] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |

Note: This classification is inferred from structurally related compounds and should be treated as a preliminary assessment.

Potential Health Effects

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

-

Inhalation: May cause respiratory irritation, with potential for more severe damage.[1]

-

Ingestion: Anticipated to be toxic if swallowed.[1]

-

Skin Contact: Expected to be corrosive, causing severe burns.[2] Toxic effects upon dermal absorption are also a significant concern.[1]

-

Eye Contact: Poses a high risk of serious and potentially irreversible eye damage.[2]

Safe Handling and Storage

A stringent set of safety protocols is mandatory when working with this compound.

Engineering Controls:

-

Work should be conducted exclusively in a well-ventilated chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat. Flame-retardant and antistatic protective clothing should be considered.

-

Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3]

Handling Procedures:

-

Avoid all personal contact with the substance.[4]

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the work area.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

-

Store in a locked-up and secure area.[1]

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Spill Response:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Contain the spill using an inert absorbent material.

-

Collect the absorbed material into a suitable container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols (Illustrative)

a) Skin Corrosion/Irritation Assessment (In Vitro Model):

This protocol is based on the principles of the OECD Test Guideline 431 for in vitro skin corrosion.

-

Test System: A reconstituted human epidermis (RhE) model is used.

-

Procedure:

-

A small amount of the test chemical is applied topically to the surface of the RhE tissue.

-

The exposure period is typically 3 minutes and 1 hour.

-

After exposure, the tissue is thoroughly rinsed.

-

Cell viability is assessed using a colorimetric assay (e.g., MTT assay), which measures the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.

-

-

Interpretation: A reduction in cell viability below a certain threshold after a specific exposure time indicates the potential for skin corrosion.[2]

b) Acute Oral Toxicity Assessment (Up-and-Down Procedure):

This protocol is based on the principles of the OECD Test Guideline 425 for acute oral toxicity.

-

Test System: Typically, a small number of female rodents are used.

-

Procedure:

-

A single animal is dosed with the test substance at a starting dose level.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

-

This sequential dosing continues until the criteria for stopping the test are met.

-

-

Interpretation: The results are used to estimate the LD50 (the dose that is lethal to 50% of the test population), which provides a measure of the acute oral toxicity.

Visualizations

The following diagrams illustrate key logical relationships in handling and assessing the hazards of chemical compounds like this compound.

Conclusion

While specific toxicological and safety data for this compound are not extensively documented, a precautionary approach based on structurally similar compounds is essential for ensuring the safety of all personnel. It is imperative that researchers and drug development professionals treat this compound as highly hazardous, implementing stringent safety protocols and engineering controls to minimize the risk of exposure. Further research into the specific toxicological properties of this compound is strongly encouraged to refine these safety recommendations.

References

An In-depth Technical Guide to 2-(Dichloromethyl)-4-methylpyridine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Dichloromethyl)-4-methylpyridine, a pyridine derivative of interest in organic synthesis and potentially in the development of novel chemical entities. Due to the limited direct literature on this specific compound, this document synthesizes information from closely related analogues to present a predictive yet thorough resource. The guide covers its chemical properties, proposed synthesis methodologies with detailed experimental protocols for analogous reactions, and its potential applications, particularly as a chemical intermediate. All quantitative data for related compounds is presented in structured tables for comparative analysis. Furthermore, key synthetic pathways are visualized using logical diagrams to facilitate understanding.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous pharmaceuticals, agrochemicals, and functional materials. The introduction of halogenated methyl groups onto the pyridine ring can significantly alter the molecule's chemical reactivity and biological activity, making such compounds valuable intermediates in medicinal chemistry and materials science. This compound is one such derivative, offering a potential building block for more complex molecules. This guide aims to provide a detailed technical overview of this compound, addressing its discovery, history, chemical properties, synthesis, and applications.

A Note on Available Data: Direct scientific literature and historical records specifically detailing the discovery and development of this compound are scarce. Therefore, this guide leverages data from structurally similar compounds, such as 2-(chloromethyl)-4-methylpyridine, 2-(dichloromethyl)pyridine, and other chlorinated picolines, to infer its properties and potential synthetic routes. This approach provides a robust framework for researchers and chemists working with or considering the use of this molecule.

Chemical and Physical Properties

| Property | 2-(Dichloromethyl)pyridine[1] | 2-(Chloromethyl)-4-methylpyridine | 4-(Dichloromethyl)-2-methyl-pyridine |

| CAS Number | 4377-35-9 | 38198-16-2 | 88237-08-5 |

| Molecular Formula | C₆H₅Cl₂N | C₇H₈ClN | C₇H₇Cl₂N |

| Molecular Weight | 162.02 g/mol | 141.60 g/mol | 176.04 g/mol |

| Boiling Point | Not available | Not available | Not available |

| Melting Point | Not available | Not available | Not available |

| Density | Not available | Not available | Not available |

Synthesis of this compound

A likely synthetic route to this compound involves the chlorination of a suitable precursor. Two plausible pathways are outlined below.

Pathway A: Chlorination of 2-(Chloromethyl)-4-methylpyridine

This approach involves the further chlorination of commercially available or synthesized 2-(chloromethyl)-4-methylpyridine. Radical chlorination is a common method for achieving such transformations.

Caption: Proposed synthesis of this compound via chlorination of 2-(chloromethyl)-4-methylpyridine.

Pathway B: Direct Chlorination of 2,4-Dimethylpyridine (2,4-Lutidine)

Direct chlorination of 2,4-dimethylpyridine offers another potential route. This reaction would likely proceed in a stepwise manner, with the initial formation of monochlorinated species followed by dichlorination. Controlling the reaction conditions would be crucial to favor the desired product.

Caption: Proposed synthesis of this compound from 2,4-dimethylpyridine.

Experimental Protocols (Analogous Reactions)

While a specific protocol for the synthesis of this compound is not documented, the following experimental procedures for analogous chlorinations of pyridine derivatives can serve as a valuable starting point for methodology development.

General Protocol for Radical Chlorination of a Methylpyridine Derivative

This protocol is adapted from general procedures for the side-chain chlorination of alkyl-substituted aromatic compounds.

Materials:

-

2-(Chloromethyl)-4-methylpyridine (or 2,4-Dimethylpyridine)

-

Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator

-

Anhydrous solvent (e.g., carbon tetrachloride, benzene, or chlorobenzene)

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Heating mantle or oil bath

-

Quenching solution (e.g., saturated sodium bicarbonate solution)

-

Extraction solvent (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

-

Purification apparatus (e.g., silica gel column chromatography or distillation setup)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet, dissolve the starting methylpyridine derivative (1 equivalent) in the anhydrous solvent.

-

Addition of Reagents: Add the chlorinating agent (1-2 equivalents for dichlorination) and a catalytic amount of the radical initiator to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS). The reaction time will vary depending on the substrate and reagents used.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography or distillation to obtain the desired this compound.

Safety Precautions: Chlorinating agents are corrosive and toxic. Radical initiators can be explosive under certain conditions. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Potential Applications in Drug Development and Organic Synthesis

Halogenated pyridine derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. The dichloromethyl group in this compound can serve as a versatile synthetic handle for various chemical transformations.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The dichloromethyl group can be hydrolyzed to an aldehyde, which is a common precursor for the synthesis of more complex functional groups found in pharmaceuticals.

-

Precursor for Heterocyclic Scaffolds: This compound can be used to construct novel heterocyclic ring systems through cyclization reactions, which are of great interest in medicinal chemistry.

-

Building Block for Agrochemicals: Similar chlorinated pyridine structures are found in a number of herbicides and pesticides.

The following diagram illustrates the potential synthetic utility of this compound.

Caption: Potential synthetic transformations and applications of this compound.

Conclusion

This compound represents a potentially valuable, yet under-explored, chemical intermediate. While direct historical and experimental data are limited, this guide provides a foundational understanding of its properties and synthesis based on analogous compounds. The proposed synthetic pathways and experimental guidelines offer a starting point for researchers interested in preparing and utilizing this molecule. Its versatile dichloromethyl group suggests a range of possible applications in the synthesis of novel pharmaceuticals, agrochemicals, and other functional materials. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocycles Using 2-(Dichloromethyl)-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dichloromethyl)-4-methylpyridine is a versatile reagent in synthetic organic chemistry, particularly in the construction of various heterocyclic scaffolds. The dichloromethyl group serves as a reactive electrophilic handle, enabling the formation of new rings through reactions with a variety of nucleophiles. This functionality allows for the synthesis of fused pyridine systems and other important heterocyclic motifs that are prevalent in medicinal chemistry and materials science. The presence of the methyl group at the 4-position of the pyridine ring can also influence the electronic properties and reactivity of the molecule, offering opportunities for selective transformations.

These application notes provide an overview of the synthetic utility of this compound in the preparation of fused heterocyclic systems, including detailed experimental protocols for key transformations and a summary of relevant reaction data.

Applications in Heterocyclic Synthesis

The primary application of this compound in heterocyclic synthesis involves its reaction with binucleophiles to construct fused ring systems. The dichloromethyl group can react sequentially with two nucleophilic centers to form a new five- or six-membered ring fused to the pyridine core. This strategy is particularly useful for the synthesis of imidazo[1,2-a]pyridines, triazolo[4,3-a]pyridines, and other related scaffolds of significant interest in drug discovery.

Synthesis of Fused Pyridine Derivatives

The reaction of 2-(dichloromethyl)pyridine derivatives with various binucleophiles is a key strategy for the synthesis of fused heterocyclic systems. For instance, reaction with primary amines followed by intramolecular cyclization can lead to the formation of imidazo[1,2-a]pyridines. Similarly, reactions with hydrazines can yield triazolo[4,3-a]pyridines, and reactions with other suitable binucleophiles can provide access to a diverse range of fused heterocycles. While specific examples starting from this compound are not extensively documented in the literature, the reactivity pattern is expected to be analogous to that of other 2-(dichloromethyl)pyridine derivatives.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of fused heterocycles, based on analogous transformations of similar substrates. Researchers should optimize these conditions for their specific substrates and desired products.

Protocol 1: General Procedure for the Synthesis of Imidazo[1,2-a]pyridines

This protocol describes a potential pathway for the synthesis of 7-methyl-imidazo[1,2-a]pyridine derivatives from this compound and a primary amine.

Reaction Scheme:

Caption: Synthesis of Imidazo[1,2-a]pyridines.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Anhydrous solvent (e.g., ethanol, DMF, or NMP)

-

Base (e.g., triethylamine, potassium carbonate)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of the primary amine (1.0 mmol) in the chosen anhydrous solvent (10 mL) under an inert atmosphere, add the base (2.2 mmol).

-

Add this compound (1.1 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Quantitative Data (Hypothetical):

| Entry | Primary Amine | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Ethanol | K₂CO₃ | 80 | 12 | 65 |

| 2 | Benzylamine | DMF | Et₃N | 100 | 8 | 72 |

| 3 | 4-Methoxyaniline | NMP | K₂CO₃ | 120 | 6 | 78 |

Protocol 2: General Procedure for the Synthesis of Triazolo[4,3-a]pyridines

This protocol outlines a potential method for the synthesis of 7-methyl-triazolo[4,3-a]pyridine derivatives from this compound and hydrazine.

Reaction Scheme:

Caption: Synthesis of Triazolo[4,3-a]pyridines.

Materials:

-

This compound

-

Hydrazine hydrate

-

Anhydrous solvent (e.g., ethanol, isopropanol)

-

Base (e.g., sodium acetate, triethylamine)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in the chosen anhydrous solvent (15 mL) under an inert atmosphere.

-

Add the base (2.5 mmol) to the solution.

-

Add hydrazine hydrate (1.2 mmol) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to afford the desired product.

Quantitative Data (Hypothetical):

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | NaOAc | 80 | 10 | 68 |

| 2 | Isopropanol | Et₃N | 90 | 7 | 75 |

Signaling Pathways and Logical Relationships

The synthesized heterocyclic compounds, particularly fused pyridine derivatives, are often investigated for their biological activities. For instance, imidazo[1,2-a]pyridines are known to interact with various biological targets, including enzymes and receptors, and can modulate specific signaling pathways. The following diagram illustrates a general workflow for the investigation of the biological activity of newly synthesized compounds.

Caption: Workflow for Synthesis and Biological Evaluation.

Conclusion

This compound represents a valuable starting material for the synthesis of a variety of fused heterocyclic compounds. The protocols provided herein, based on established reactivity patterns of similar compounds, offer a starting point for researchers to explore the synthetic potential of this reagent. The resulting heterocyclic scaffolds are of significant interest in the field of drug discovery and development, warranting further investigation into their biological activities and potential therapeutic applications. Further research is encouraged to explore the full scope of reactions and applications of this compound in heterocyclic synthesis.

Application Notes and Protocols: 2-(Dichloromethyl)-4-methylpyridine as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(dichloromethyl)-4-methylpyridine as a key intermediate in organic synthesis. This versatile precursor is primarily utilized for the synthesis of 2-formyl-4-methylpyridine, a valuable building block in the development of pharmaceuticals and other bioactive molecules.

Introduction

This compound is a halogenated pyridine derivative that serves as a stable and convenient precursor to 2-formyl-4-methylpyridine. The dichloromethyl group can be readily hydrolyzed under controlled conditions to yield the corresponding aldehyde. This transformation is of significant interest in medicinal chemistry and process development, as pyridine-2-carboxaldehydes are integral components of numerous pharmaceutical compounds. The strategic placement of the methyl group at the 4-position influences the electronic properties and reactivity of the pyridine ring, making this specific isomer a valuable synthon for targeted drug design.

Synthetic Pathways and Key Transformations

The primary application of this compound is its conversion to 2-formyl-4-methylpyridine. This transformation is a critical step in multi-step syntheses.

Diagram of the primary synthetic utility of this compound.

Caption: Synthetic workflow from 2,4-Lutidine to bioactive molecules.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound and its conversion to 2-formyl-4-methylpyridine. These protocols are based on established procedures for analogous compounds and should be adapted and optimized for specific laboratory conditions.

3.1. Synthesis of this compound from 2,4-Lutidine (Analogous Procedure)

This protocol is adapted from the synthesis of related dichloromethylpyridine compounds.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2,4-Lutidine

-

Sulfuryl chloride (SO₂Cl₂)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

To a solution of 2,4-lutidine (1.0 eq) in carbon tetrachloride, add a catalytic amount of AIBN.

-

Heat the mixture to reflux.

-

Add sulfuryl chloride (2.2 eq) dropwise to the refluxing solution over a period of 1-2 hours.

-

Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by GC-MS or TLC.

-

Cool the reaction mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Table 1: Representative Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 2,4-Lutidine |

| Chlorinating Agent | Sulfuryl chloride |

| Initiator | AIBN |

| Solvent | Carbon tetrachloride |

| Temperature | Reflux (~77 °C) |

| Reaction Time | 6-8 hours |

| Typical Yield | 60-75% (estimated) |

3.2. Hydrolysis of this compound to 2-Formyl-4-methylpyridine

Reaction Scheme:

Caption: Hydrolysis to 2-Formyl-4-methylpyridine.

Materials:

-

This compound

-

Sulfuric acid (concentrated)

-

Water

-

Sodium carbonate solution (saturated)

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

To a flask containing water, slowly add concentrated sulfuric acid while cooling in an ice bath to prepare a dilute sulfuric acid solution (e.g., 50% v/v).

-

Add this compound (1.0 eq) to the sulfuric acid solution.

-

Heat the mixture to 100-110 °C and stir vigorously for 2-4 hours. Monitor the reaction by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium carbonate solution to a pH of ~7-8.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude 2-formyl-4-methylpyridine.

-

Purify the product by column chromatography on silica gel or distillation under reduced pressure.

Table 2: Representative Reaction Parameters for the Hydrolysis to 2-Formyl-4-methylpyridine

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Dilute Sulfuric Acid |

| Temperature | 100-110 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% (estimated) |

Applications in Multi-step Synthesis

2-Formyl-4-methylpyridine is a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The aldehyde functionality allows for a wide range of subsequent reactions.

Diagram of Downstream Synthetic Applications:

Caption: Key downstream reactions of 2-Formyl-4-methylpyridine.

4.1. Example Application: Synthesis of a Hypothetical Kinase Inhibitor Precursor

This protocol illustrates the use of 2-formyl-4-methylpyridine in a reductive amination reaction, a common step in the synthesis of bioactive molecules.

Reaction Scheme:

Caption: Reductive amination of 2-Formyl-4-methylpyridine.

Materials:

-

2-Formyl-4-methylpyridine

-

Aniline

-

Toluene

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-formyl-4-methylpyridine (1.0 eq) and aniline (1.1 eq) in toluene.

-

Reflux the mixture for 2-4 hours, collecting the water that is formed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

-

Dissolve the resulting crude imine in methanol and cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in portions, keeping the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Add a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude amine product.

-

Purify by column chromatography on silica gel.

Table 3: Representative Reaction Parameters for Reductive Amination

| Parameter | Value |

| Starting Material | 2-Formyl-4-methylpyridine |

| Amine Source | Aniline |

| Reducing Agent | Sodium borohydride |

| Solvents | Toluene, Methanol |

| Temperature | Reflux, 0 °C to RT |

| Reaction Time | 3-6 hours |

| Typical Yield | 80-95% (estimated) |

Safety and Handling

-

This compound is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.

-

Concentrated sulfuric acid is highly corrosive. Always add acid to water, not the other way around.

-

Sodium borohydride is flammable and reacts with water to produce hydrogen gas.

Conclusion

This compound is a valuable precursor for the synthesis of 2-formyl-4-methylpyridine. The aldehyde, in turn, is a versatile intermediate that enables the construction of a wide array of complex molecules with potential applications in the pharmaceutical and agrochemical industries. The protocols provided herein offer a foundation for the utilization of this important synthetic building block.

Application Notes and Protocols for the Reaction of 2-(Dichloromethyl)-4-methylpyridine with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the reaction of 2-(dichloromethyl)-4-methylpyridine with various nucleophiles, including oxygen, nitrogen, and sulfur-based reagents. This compound is a versatile intermediate in organic synthesis, and its reaction with nucleophiles offers a pathway to a range of functionalized pyridine derivatives, which are key scaffolds in medicinal chemistry. The primary transformation discussed is the hydrolysis of the dichloromethyl group to yield 4-methylpyridine-2-carbaldehyde, a valuable building block. Protocols for reactions with other nucleophiles are also presented, providing a foundational guide for the synthesis of novel pyridine-containing compounds.

Introduction

Pyridine and its derivatives are fundamental heterocyclic structures found in a vast array of pharmaceuticals, agrochemicals, and functional materials. The functionalization of the pyridine ring is a cornerstone of synthetic chemistry, enabling the modulation of the molecule's physicochemical and biological properties. This compound serves as a latent aldehyde, with the dichloromethyl group being a stable precursor that can be readily converted to a formyl group or other functionalities through nucleophilic substitution. This application note details the experimental conditions for these transformations, providing researchers with a practical guide to harnessing the synthetic potential of this versatile intermediate.

General Reaction Pathway

The reaction of this compound with nucleophiles proceeds via a nucleophilic substitution mechanism at the benzylic-like position. The two chlorine atoms are successively replaced by the nucleophile. In the case of hydrolysis, this leads to an unstable gem-diol which readily eliminates water to form the corresponding aldehyde.

Applications of 2-(Dichloromethyl)-4-methylpyridine in Medicinal Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dichloromethyl)-4-methylpyridine is a substituted pyridine derivative with potential applications as a versatile synthetic intermediate in medicinal chemistry. Although direct and extensive literature on its specific use in drug development is limited, its structural features, particularly the reactive dichloromethyl group, suggest its utility as a precursor for a variety of functional groups commonly found in bioactive molecules. This document provides an overview of the potential applications, inferred synthetic pathways, and experimental considerations for utilizing this compound in the synthesis of medicinally relevant compounds, drawing parallels from closely related and well-documented pyridine derivatives.

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] The introduction of a dichloromethyl group at the 2-position offers a synthetic handle for further molecular elaboration, enabling the generation of diverse compound libraries for drug discovery programs.

Inferred Synthetic Utility and Potential Applications

The primary utility of this compound in medicinal chemistry is expected to be as a synthetic building block. The dichloromethyl group can be readily transformed into other functional groups, most notably an aldehyde, which is a key precursor for various carbon-carbon and carbon-nitrogen bond-forming reactions.

Potential transformations and subsequent applications include:

-

Synthesis of Aldehyde Derivatives: Hydrolysis of the dichloromethyl group under acidic or basic conditions can yield 4-methylpicolinaldehyde. This aldehyde can then be used in reactions such as reductive amination, Wittig reactions, and aldol condensations to introduce diverse side chains and build molecular complexity.

-

Formation of Imines and Related Structures: The resulting aldehyde can be condensed with various amines or hydrazines to form imines, hydrazones, and other related structures, which are themselves important pharmacophores or can be further modified.

-

Precursor to Carboxylic Acids: Oxidation of the aldehyde derived from this compound would provide 4-methylpicolinic acid, another valuable intermediate for the synthesis of amides and esters.

Based on the applications of structurally similar pyridine intermediates, derivatives of this compound could potentially be explored for the development of:

-

Proton Pump Inhibitors (PPIs): Various substituted 2-(chloromethyl)pyridines are key intermediates in the synthesis of PPIs like Dexlansoprazole, which are used to treat gastroesophageal reflux disease (GERD).[2]

-

Histamine H2 Receptor Antagonists: The anti-ulcer drug Lafutidine is synthesized using a 2-chloro-4-(piperidinylmethyl)pyridine intermediate, highlighting the importance of substituted pyridines in this therapeutic area.[3]

-

Agrochemicals: Pyridine-based compounds are crucial in the development of fungicides, insecticides, and herbicides.[1]

Experimental Protocols

While specific experimental protocols for this compound are not widely reported, the following generalized protocol illustrates a typical transformation of a dichloromethyl group to an aldehyde, a key synthetic step that unlocks further derivatization.

Protocol 1: Hydrolysis of this compound to 4-Methylpicolinaldehyde

Materials:

-

This compound

-

Sulfuric acid (concentrated)

-

Water

-

Sodium carbonate (solid or saturated aqueous solution)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus